N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl](4-methoxyphenyl)methyl}-4,5-dimethylthiophen-2-yl)benzamide
Description
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Properties
IUPAC Name |
N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-4,5-dimethylthiophen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O3S/c1-19-20(2)34-27(28-26(32)22-7-5-4-6-8-22)24(19)25(21-9-11-23(33-3)12-10-21)30-15-13-29(14-16-30)17-18-31/h4-12,25,31H,13-18H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTMWWHJGXMIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=C(C=C2)OC)N3CCN(CC3)CCO)NC(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-4,5-dimethylthiophen-2-yl)benzamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
Research indicates that compounds with similar structures often exhibit cytotoxic properties through the following mechanisms:
- DNA Fragmentation : Induction of DNA damage leading to apoptosis in cancer cells.
- Caspase Activation : Activation of caspase-3, a key enzyme in the apoptotic pathway.
These mechanisms have been observed in various studies that assess the biological activity of related compounds.
Cytotoxicity
N-(3-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-4,5-dimethylthiophen-2-yl)benzamide has shown promising cytotoxic activity against several cancer cell lines. For instance, it was evaluated against human leukemia (HL-60) and colon cancer cell lines, demonstrating significant cell death compared to normal cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 | 15 | DNA fragmentation, caspase activation |
| CEM T-Lymphocytes | 20 | Apoptosis induction |
| HSC-2 | 25 | Cell cycle arrest |
Selectivity
The compound exhibits selective toxicity towards neoplastic cells over normal cells. This selectivity is crucial for minimizing side effects during therapeutic applications.
Case Studies
A notable study evaluated the compound's effects on various human tumor cell lines, including:
- Study on HL-60 Cells : The compound induced significant apoptosis characterized by DNA fragmentation and increased caspase-3 activity.
- Colon Cancer Models : In vivo studies demonstrated that doses of the compound resulted in reduced tumor growth without affecting normal tissue viability.
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that while the compound is lipophilic, which may affect its bioavailability, it has been well tolerated in short-term toxicity screens in animal models.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Lipophilicity (Log P) | 6.7 |
| Oral Bioavailability | Moderate |
| Acute Toxicity | Low (up to 300 mg/kg) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
